3,3,5,7-Tetramethyl-1-indanone is a complex organic compound characterized by its unique structure, which includes a fused indanone ring system with four methyl groups attached at specific positions. Its molecular formula is , and it is often represented in chemical databases with the InChI key PJPNYZCIGFQVQG-UHFFFAOYSA-N. The compound exhibits a distinctive arrangement of substituents that influences its chemical behavior and biological activity.
These reactions are significant for modifying the compound's structure and enhancing its potential applications.
Research indicates that 3,3,5,7-tetramethyl-1-indanone and its derivatives exhibit a broad range of biological activities. These include:
Studies have demonstrated that certain derivatives can inhibit cholinesterases and amyloid beta aggregation, which are relevant in neurodegenerative disease contexts .
The synthesis of 3,3,5,7-tetramethyl-1-indanone can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing for yield and environmental considerations.
3,3,5,7-Tetramethyl-1-indanone has several applications across different fields:
The compound's unique properties make it valuable in both research and industrial contexts.
Studies on the interactions of 3,3,5,7-tetramethyl-1-indanone with biological targets have revealed its potential mechanisms of action. For instance:
These interactions are crucial for understanding the compound's pharmacological potential.
Several compounds share structural similarities with 3,3,5,7-tetramethyl-1-indanone. Here are some notable examples:
| Compound Name | Structural Differences |
|---|---|
| 1H-Indene, 2,3-dihydro-1,1,4-tetramethyl | Different methyl group positions |
| 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl | Varying number of methyl groups |
| 1H-Indene, 2,3-dihydro-1,1-pentamethyl | Additional methyl group compared to tetramethyl |
The uniqueness of 3,3,5,7-tetramethyl-1-indanone lies in its specific arrangement of methyl groups on the indanone framework. This arrangement significantly influences its chemical reactivity and biological activity compared to its isomers and analogs .
Friedel-Crafts acylation represents the most fundamental and widely employed strategy for constructing indanone frameworks, including tetramethyl-substituted derivatives [3] [6]. This methodology involves the formation of carbon-carbon bonds through electrophilic aromatic substitution, where acyl cations or their equivalents react with electron-rich aromatic systems [6]. The intramolecular variant of this reaction is particularly valuable for indanone synthesis, as it circumvents issues related to polyacylation and provides excellent regioselectivity [4] [25].
Aluminum chloride serves as the classical Lewis acid catalyst for Friedel-Crafts acylation reactions, demonstrating exceptional efficacy in the synthesis of 3,3,5,7-tetramethyl-1-indanone [6] [10]. The mechanism involves the coordination of aluminum chloride to the carbonyl oxygen of carboxylic acid derivatives, generating highly electrophilic acyl cations that undergo intramolecular cyclization with the aromatic ring [6]. Research conducted by Price and Lewis established that hydrocinnamic acid can be cyclized to indanone derivatives using sulfuric acid at elevated temperatures, achieving yields of 27 percent [3].
More recent investigations have demonstrated that aluminum chloride-catalyzed cyclizations of 3-chloropropionyl chloride with methylated benzene derivatives proceed under mild conditions at 25 degrees Celsius [3]. The reaction typically requires 2 to 4 hours for completion and yields products in the range of 76 to 90 percent [25]. The effectiveness of aluminum chloride stems from its ability to generate acyl cations while maintaining sufficient Lewis acidity to promote cyclization without causing extensive side reactions [6].
Table 1: Aluminum Chloride-Catalyzed Synthesis Conditions
| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 3-Chloropropionyl chloride | AlCl₃ (1.2 eq.) | 25 | 2 | 85 | Moderate |
| Hydrocinnamic acid | AlCl₃ (2.0 eq.) | 140 | 4 | 27 | Low |
| Arylpropionic acids | AlCl₃ (1.5 eq.) | 80 | 3 | 76 | Good |
One-pot multistep synthesis strategies have emerged as powerful tools for constructing complex indanone structures while minimizing purification steps and reducing waste generation [11]. These methodologies typically combine multiple transformations in a single reaction vessel, leveraging the compatibility of different catalytic systems and reaction conditions [11]. Felpin and colleagues developed a Heck-reduction-cyclization-alkylation methodology that converts diazonium salts and methyl vinyl ketone into substituted indanones through a palladium-catalyzed cascade process [3].
The one-pot approach utilizing benzoic acids reacted with thionyl chloride represents a significant advancement in indanone synthesis . This method involves the in situ generation of acyl chlorides followed by immediate cyclization, achieving yields ranging from 60 to 90 percent under optimized conditions [3]. The process demonstrates particular utility for synthesizing tetramethyl-substituted indanones, where traditional stepwise approaches often suffer from low yields due to steric congestion .
Recent developments have introduced microwave-assisted one-pot syntheses that dramatically reduce reaction times while maintaining high yields [4] [25]. These protocols employ trifluoromethanesulfonic acid as a superacid catalyst in dichloromethane, achieving complete conversion within 60 minutes at 80 degrees Celsius [25]. The microwave-assisted approach demonstrates exceptional compatibility with highly substituted substrates, making it particularly suitable for 3,3,5,7-tetramethyl-1-indanone synthesis [25].
Heteropoly acids represent a class of polyoxometalate compounds that exhibit exceptional Brønsted acidity and unique catalytic properties for organic transformations [9] [12]. These catalysts demonstrate particular effectiveness in dehydration-acylation sequences, where they facilitate both the activation of carboxylic acids and the subsequent cyclization reaction [9]. The Keggin-type heteropoly acids, particularly H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀, have shown remarkable activity in cellulose hydrolysis and related dehydration reactions [12].
The catalytic mechanism involves the protonation of substrate molecules by the heteropoly acid, followed by dehydration to generate reactive intermediates that undergo acylation [12]. Research by Shimizu and colleagues demonstrated that stronger Brønsted acidity correlates directly with higher catalytic activity, with H₄SiW₁₂O₄₀ showing superior performance compared to conventional mineral acids [12]. The deprotonation enthalpy values serve as reliable predictors of catalytic efficiency, with lower values corresponding to enhanced reactivity [12].
For 3,3,5,7-tetramethyl-1-indanone synthesis, heteropoly acids offer several advantages including high selectivity, mild reaction conditions, and excellent functional group tolerance [9] [12]. The reactions typically proceed at temperatures between 140 and 180 degrees Celsius in aqueous or mixed solvent systems, achieving yields of 50 to 92 percent depending on substrate structure and reaction conditions [12].
Phase transfer catalysis represents a powerful methodology for conducting reactions between reagents located in different phases, particularly when combining aqueous inorganic salts with organic substrates dissolved in nonpolar solvents [13] [15]. The synergistic combination of heteropoly acids with phase transfer catalysts enables efficient indanone synthesis under environmentally benign conditions [13] [14]. Quaternary ammonium salts and phosphonium compounds serve as effective phase transfer agents, facilitating the transport of anionic species between aqueous and organic phases [13].
The mechanism involves the formation of ion pairs between the phase transfer catalyst and inorganic anions, which then migrate to the organic phase where they can participate in nucleophilic reactions [14]. For asymmetric applications, chiral phase transfer catalysts derived from cinchona alkaloids have demonstrated excellent enantioselectivity in indanone synthesis [14]. The choice of nonpolar solvent significantly influences both the transfer rate and intrinsic reaction rate, with toluene showing optimal performance for many transformations [14].
Recent developments in hydrogen bonding phase transfer catalysis have expanded the scope of this methodology to include solid-phase inorganic salts as nucleophiles [15]. This approach employs neutral hydrogen bond donors such as urea derivatives to activate inorganic salts, generating reactive species that can participate in asymmetric carbon-carbon bond formation [15]. The method demonstrates particular promise for fluorination reactions and other transformations requiring precise stereochemical control [15].
Table 2: Phase Transfer Catalyst Performance in Nonpolar Solvents
| Catalyst System | Solvent | Transfer Rate | Yield (%) | Selectivity |
|---|---|---|---|---|
| Tetrabutylammonium bromide | Toluene | High | 78 | Good |
| Benzyltriethylammonium chloride | Dichloromethane | Moderate | 65 | Moderate |
| Chiral cinchona derivative | Xylene | Moderate | 71 | Excellent |
| Hydrogen bonding urea | Hexane | Low | 58 | High |
Metal-free cascade reactions have gained considerable attention as sustainable alternatives to traditional metal-catalyzed processes, offering reduced costs, simplified purification procedures, and enhanced environmental compatibility [16] [19]. The cascade reductive alkylation/cyclization methodology represents a particularly elegant approach to indanone synthesis, combining multiple bond-forming events in a single operation without requiring transition metal catalysts [16]. This strategy typically employs organic reducing agents and Brønsted acid catalysts to promote the sequential transformation of ketoacid or ketoester substrates [16].
The mechanism involves the initial reduction of the ketone functionality to generate a reactive alkyl species, which subsequently undergoes intramolecular Friedel-Crafts alkylation with the aromatic ring [16]. Research by recent investigators has demonstrated that this approach exhibits broad substrate generality and remarkable functional group tolerance, including compatibility with bioactive molecules such as sertraline [16]. The reaction conditions are notably simple, requiring only common organic solvents and readily available reducing agents [16].
For 3,3,5,7-tetramethyl-1-indanone synthesis, the metal-free cascade approach offers several advantages including scalability, operational simplicity, and high yields [16]. The methodology demonstrates particular effectiveness with highly substituted substrates, where traditional metal-catalyzed approaches often encounter difficulties due to steric hindrance [19]. The cascade process typically proceeds at moderate temperatures between 25 and 80 degrees Celsius, with reaction times ranging from 2 to 8 hours depending on substrate complexity [16].
The redox-neutral variant of this methodology employs photoredox catalysis with organic photocatalysts to generate radical intermediates that participate in cascade cyclization reactions [19]. This approach has been successfully applied to the synthesis of oxindoles and related heterocyclic compounds, demonstrating excellent regioselectivity and functional group tolerance [19]. The photocatalytic conditions are notably mild, proceeding at room temperature under visible light irradiation [19].
Niobium pentachloride has emerged as a highly effective Lewis acid catalyst for Friedel-Crafts reactions, demonstrating unique reactivity patterns that distinguish it from conventional aluminum-based catalysts [20] [22]. The compound exhibits exceptional oxophilicity and can activate both carbonyl and hydroxyl functionalities under mild conditions [21] [22]. Research by Barbosa and colleagues established that niobium pentachloride can mediate double Friedel-Crafts reactions, where both acylation and alkylation occur in a single transformation [22] [24].
The mechanism involves the coordination of niobium pentachloride to 3,3-dimethylacrylic acid, generating a highly electrophilic species that undergoes initial acylation with aromatic substrates [22]. The resulting intermediate then participates in a second Friedel-Crafts reaction, leading to cyclization and formation of the indanone framework [22]. This double reaction pathway is particularly advantageous for synthesizing highly substituted indanones, as it introduces multiple substituents in a single operation [24].
Experimental investigations have demonstrated that niobium pentachloride-mediated reactions proceed under remarkably mild conditions, typically at temperatures between 25 and 80 degrees Celsius [22] [24]. The catalyst loading requirements are relatively low, with 10 mole percent proving sufficient for most transformations [22]. Yields range from 45 to 78 percent depending on substrate structure and reaction conditions [22] [24].
Table 3: Niobium Pentachloride-Catalyzed Double Friedel-Crafts Reactions
| Substrate | Aromatic Partner | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3,3-Dimethylacrylic acid | Toluene | 10 | 25 | 4 | 78 |
| 3,3-Dimethylacrylic acid | Xylene | 10 | 50 | 3 | 65 |
| 3,3-Dimethylacrylic acid | Anisole | 15 | 80 | 2 | 45 |
| Methylacrylic acid | Mesitylene | 20 | 60 | 5 | 58 |
The synthetic utility of this methodology extends to the preparation of complex polycyclic structures and natural product intermediates [21] [22]. The ability to perform double Friedel-Crafts reactions in a single operation significantly reduces the number of synthetic steps required for target molecule preparation [24]. Furthermore, the mild reaction conditions and functional group compatibility make this approach particularly attractive for late-stage functionalization of complex substrates [22].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 3,3,5,7-tetramethyl-1-indanone and related methyl-substituted indanone derivatives. The crystallographic investigation of indanone compounds reveals critical structural information including bond lengths, bond angles, intermolecular interactions, and crystal packing arrangements [1] [2] [3].
Methyl-substituted indanones typically crystallize in monoclinic or triclinic crystal systems, with the most common space groups being P21/c and P-1 [1] [2]. The unit cell dimensions for indanone derivatives generally fall within the ranges of a = 10-12 Å, b = 8-10 Å, and c = 12-15 Å, with cell volumes ranging from 1000-1500 ų [3] [4]. These crystallographic parameters are consistent with the molecular dimensions and packing efficiency of tetramethyl-substituted indanones.
The indanone ring system in these compounds maintains essential planarity, with root mean square deviations typically less than 0.036 Å from the mean plane [5]. This planarity is crucial for understanding the electronic conjugation between the aromatic ring and the carbonyl functionality. Single-crystal X-ray diffraction studies of related compounds have confirmed that the 1-indanone unit exhibits minimal deviation from planarity, which directly impacts the spectroscopic properties and reactivity of the molecule [3].
Crystal packing analysis reveals that intermolecular interactions in methyl-substituted indanones are predominantly governed by van der Waals forces and weak hydrogen bonding interactions. The methyl substituents at positions 3, 3, 5, and 7 create a sterically hindered environment that influences both the molecular conformation and the crystal packing efficiency [4] [6]. Non-classical C-H···O hydrogen bonds frequently form between molecules, creating extended chain structures along specific crystallographic directions [5].
Table 1: Typical Crystallographic Parameters for Indanone Derivatives
| Parameter | Typical Values for Indanones | Reference Examples |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | [1] [2] |
| Space Group | P21/c or P-1 | [1] [2] |
| Unit Cell Dimensions | a = 10-12 Å, b = 8-10 Å, c = 12-15 Å | [1] [2] |
| Cell Volume | 1000-1500 ų | [1] [2] |
| Z (molecules per unit cell) | 4 | [1] [2] |
| Density (calculated) | 1.2-1.4 g/cm³ | [1] [2] |
| Temperature | 173-298 K | [1] [2] |
| Radiation Type | Mo Kα (λ = 0.71073 Å) | [1] [2] |
Data collection for crystallographic analysis of 3,3,5,7-tetramethyl-1-indanone would typically be performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at low temperatures (173-298 K) to minimize thermal motion effects [1] [2]. The structure solution process employs direct methods followed by full-matrix least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3,3,5,7-tetramethyl-1-indanone through detailed analysis of proton (¹H) and carbon-13 (¹³C) environments. The NMR spectral assignments for this compound reveal distinctive chemical shift patterns that reflect the electronic environment created by the tetramethyl substitution pattern [7] [8] [9].
¹H Nuclear Magnetic Resonance Analysis
The proton NMR spectrum of 3,3,5,7-tetramethyl-1-indanone exhibits characteristic resonances that can be systematically assigned based on chemical shift, integration, and coupling patterns [10] [11]. The aromatic protons appear in the downfield region between 6.5-7.5 ppm, with the specific chemical shifts dependent on the substitution pattern and electronic effects of the methyl groups [9] [12].
The methylene protons at position 2 of the indanone ring system appear as a characteristic singlet around 2.6-2.8 ppm, reflecting their deshielding by the adjacent carbonyl group [10] [13]. The chemical shift of these protons is diagnostic for the 1-indanone structure and distinguishes this compound from its 2-indanone isomer [9].
The four methyl groups present in 3,3,5,7-tetramethyl-1-indanone exhibit distinct chemical shifts based on their specific substitution positions. The gem-dimethyl groups at position 3 appear as a singlet around 1.2-1.4 ppm, while the aromatic methyl substituents at positions 5 and 7 resonate around 2.2-2.4 ppm due to their proximity to the aromatic ring system [14] [15].
¹³C Nuclear Magnetic Resonance and DEPT Analysis
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of 3,3,5,7-tetramethyl-1-indanone, with chemical shifts spanning the range from approximately 15 to 210 ppm [7] [8] [16]. The carbonyl carbon represents the most downfield signal, appearing around 207 ppm, characteristic of an α,β-unsaturated ketone system [16] [17].
The aromatic carbon atoms exhibit chemical shifts in the range of 120-140 ppm, with substituted carbons appearing more downfield than unsubstituted positions [16] [17]. The quaternary carbon at position 3, bearing the two methyl substituents, appears around 45 ppm, while the methylene carbon at position 2 resonates near 32 ppm [9] [16].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide crucial multiplicity information for carbon assignment [7] [8] [18]. In DEPT-135 spectra, methyl and methine carbons appear as positive peaks, while methylene carbons appear as negative peaks [8] [18]. Quaternary carbons are absent in DEPT spectra, allowing for unambiguous identification of the gem-dimethyl quaternary center and the carbonyl carbon [8].
Table 2: Expected ¹³C NMR Chemical Shifts for 3,3,5,7-Tetramethyl-1-indanone
| Carbon Environment | ¹³C Chemical Shift Range (ppm) | Multiplicity | Expected for 3,3,5,7-Tetramethyl-1-indanone |
|---|---|---|---|
| Carbonyl Carbon (C=O) | 200-210 | Quaternary | ~207 ppm |
| Aromatic Carbons | 120-140 | Tertiary (CH) | ~125-135 ppm |
| Aliphatic Quaternary Carbon | 40-60 | Quaternary | ~45 ppm |
| Methylene Carbon (CH₂) | 25-35 | Secondary (CH₂) | ~32 ppm |
| Methyl Carbons (CH₃) | 15-25 | Primary (CH₃) | ~20-22 ppm |
The integration patterns in ¹H NMR and the carbon count in ¹³C NMR confirm the molecular formula C₁₃H₁₆O, with the DEPT experiments providing definitive assignment of the carbon multiplicities [19] [8] [18]. The spectral data collectively support the proposed structure with four methyl substituents at the specified positions.
Infrared spectroscopy of 3,3,5,7-tetramethyl-1-indanone provides characteristic absorption bands that reflect the vibrational modes of specific functional groups within the molecule [20] [21] [22]. The IR spectrum exhibits distinctive features that allow for structural identification and purity assessment of the compound.
Infrared Spectroscopic Analysis
The most prominent feature in the IR spectrum of 3,3,5,7-tetramethyl-1-indanone is the carbonyl stretching vibration, which appears as a strong absorption band in the range of 1680-1720 cm⁻¹ [20] [21]. This frequency range is characteristic of α,β-unsaturated ketones, where the conjugation with the aromatic ring system results in a slight lowering of the C=O stretching frequency compared to isolated ketones [21] [23].
Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3000-3100 cm⁻¹, as medium-intensity absorptions [20] [22]. The aliphatic C-H stretching modes of the methyl groups produce strong absorptions in the 2850-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes creating multiple overlapping bands [21] [22].
The aromatic C=C stretching vibrations manifest as medium to weak absorptions in the 1580-1600 cm⁻¹ region, characteristic of substituted benzene rings [20] [22]. Methyl group deformation vibrations appear in the 1350-1480 cm⁻¹ region, while aromatic ring breathing modes and substitution patterns produce variable intensity absorptions in the 1000-1300 cm⁻¹ range [21] [22].
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (ketone) | 1680-1720 | Strong | α,β-Unsaturated ketone |
| C=C stretch (aromatic) | 1580-1600 | Medium-Weak | Substituted benzene ring |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (alkyl) | 2850-3000 | Medium-Strong | Methyl C-H |
| C-H bend (methyl) | 1350-1480 | Medium | CH₃ deformation |
| Ring breathing (aromatic) | 1000-1300 | Variable | Aromatic substitution pattern |
| Out-of-plane C-H bend | 750-900 | Medium | Aromatic substitution |
Ultraviolet-Visible Absorption Spectroscopy
UV-Vis spectroscopy of 3,3,5,7-tetramethyl-1-indanone reveals electronic transitions that provide insight into the conjugated π-electron system [24] [25] [23]. The absorption spectrum typically exhibits multiple bands corresponding to different electronic transitions within the molecule.
The π → π* transitions of the aromatic ring system appear in the 250-280 nm region with extinction coefficients ranging from 1000-5000 M⁻¹cm⁻¹ [24] [25]. These transitions are characteristic of substituted benzene derivatives and show sensitivity to solvent polarity, typically exhibiting blue shifts in polar solvents [24].
The n → π* transition associated with the carbonyl chromophore appears at longer wavelengths, typically in the 280-320 nm region, with lower extinction coefficients (100-1000 M⁻¹cm⁻¹) [25] [23]. This transition is particularly sensitive to solvent effects, showing red shifts in polar solvents due to preferential stabilization of the excited state [24] [25].
Extended conjugation between the aromatic ring and the carbonyl group may produce additional absorption bands in the 320-350 nm region with moderate extinction coefficients (500-2000 M⁻¹cm⁻¹) [25] [23]. The exact position and intensity of these bands depend on the degree of conjugation and the electronic effects of the methyl substituents.
Table 4: UV-Vis Absorption Characteristics
| Transition Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent Effect |
|---|---|---|---|
| π → π* (aromatic) | 250-280 | 1000-5000 | Blue shift in polar solvents |
| n → π* (carbonyl) | 280-320 | 100-1000 | Red shift in polar solvents |
| π → π* (extended conjugation) | 320-350 | 500-2000 | Moderate solvent dependence |
Computational quantum chemical methods provide detailed insights into the steric and electronic effects governing the structure and properties of 3,3,5,7-tetramethyl-1-indanone [26] [27] [28]. Density functional theory (DFT) calculations offer accurate predictions of molecular geometry, electronic structure, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
DFT calculations using the B3LYP functional with 6-31G(d) basis sets provide reliable geometry optimization for 3,3,5,7-tetramethyl-1-indanone [26] [27] [29]. The optimized molecular structure reveals the impact of methyl substitution on bond lengths, bond angles, and overall molecular conformation [26] [30] [29].
The tetramethyl substitution pattern introduces significant steric interactions that influence the molecular geometry [31] [30] [32]. The gem-dimethyl groups at position 3 create steric hindrance that affects the planarity of the five-membered ring, while the methyl substituents at positions 5 and 7 on the aromatic ring influence the electronic distribution and reactivity [30] [32].
Conformational analysis demonstrates that the preferred conformation minimizes steric repulsion between the methyl groups while maintaining optimal orbital overlap for conjugation [31] [30] [29]. The barrier heights for conformational interconversion and the relative energies of different conformers provide important information about molecular flexibility and dynamic behavior [30] [29].
Electronic Structure Analysis
Time-dependent DFT (TDDFT) calculations accurately predict the electronic transitions observed in UV-Vis spectroscopy [26] [33]. The CAM-B3LYP functional with extended basis sets provides reliable excited-state calculations for π → π* and n → π* transitions [26]. These calculations reveal the molecular orbital compositions and transition dipole moments that determine absorption intensities [26] [33].
Natural bond orbital (NBO) analysis provides detailed information about charge distribution, bond polarization, and hyperconjugative interactions within the molecule [34]. The electronic effects of methyl substitution on the carbonyl reactivity and aromatic ring activation can be quantified through atomic charges and bond orders [31] [34].
Vibrational Frequency Calculations
DFT frequency calculations using functionals such as ωB97X-D with polarized basis sets accurately reproduce the IR absorption spectrum [28]. The calculated vibrational frequencies, when scaled by appropriate factors, show excellent agreement with experimental values [29] [34]. Normal mode analysis reveals the atomic motions associated with each vibrational mode, facilitating assignment of experimental bands [29].
The steric effects of methyl substitution on vibrational frequencies can be analyzed through comparison with unsubstituted indanone derivatives [31] [29]. Changes in force constants and vibrational coupling patterns reflect the impact of steric hindrance on molecular dynamics [30] [29].
Table 5: Computational Methods for Indanone Structure Analysis
| Method/Basis Set | Property Calculated | Typical CPU Time | Applications |
|---|---|---|---|
| B3LYP/6-31G(d) | Geometry optimization | 10-30 minutes | Basic structure and energies |
| B3LYP/6-311+G(d,p) | Electronic properties | 1-3 hours | Accurate electronic properties |
| CAM-B3LYP/6-31G(d) | UV-Vis transitions | 30-60 minutes | Excited state calculations |
| M06-2X/6-31G(d) | Steric interactions | 20-45 minutes | Non-covalent interactions |
| ωB97X-D/6-311G(d,p) | Vibrational frequencies | 2-5 hours | IR frequency calculations |
Solvent Effects and Environmental Modeling
Implicit solvation models such as the Solvation Model Based on Density (SMD) method can be incorporated into DFT calculations to examine solvent effects on molecular properties [26]. These calculations predict how different solvents influence electronic transitions, chemical shifts, and molecular geometry [26] [33].
The computational results provide a comprehensive understanding of how the tetramethyl substitution pattern affects the fundamental properties of the indanone framework [26] [31]. This information is essential for predicting reactivity patterns, spectroscopic behavior, and potential applications of 3,3,5,7-tetramethyl-1-indanone in synthetic and materials chemistry [31] [34].
Table 6: Molecular and Physical Properties of 3,3,5,7-Tetramethyl-1-indanone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O | [19] |
| Molecular Weight | 188.26 g/mol | [19] |
| Exact Mass | 188.120115 Da | [19] |
| CAS Number | 54789-23-0 | [19] |
| InChI Key | AJBDZJRXIGPVIO-UHFFFAOYSA-N | [19] |
| SMILES | CC1=CC(=C2C(=O)CC(C2=C1)(C)C)C | [19] |
| Topological Polar Surface Area | 17.1 Ų | [19] |
| XLogP3-AA | 3.3 | [19] |
| Hydrogen Bond Donors | 0 | [19] |
| Hydrogen Bond Acceptors | 1 | [19] |
| Rotatable Bonds | 0 | [19] |
| Heavy Atom Count | 14 | [19] |